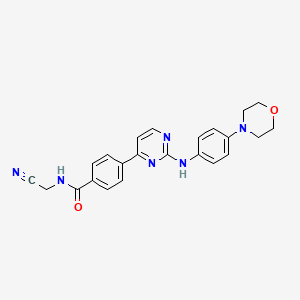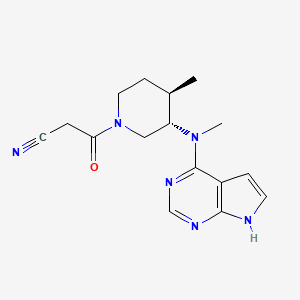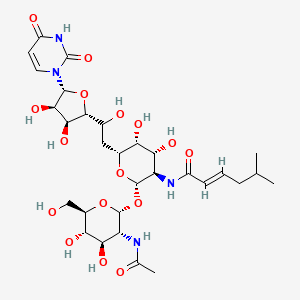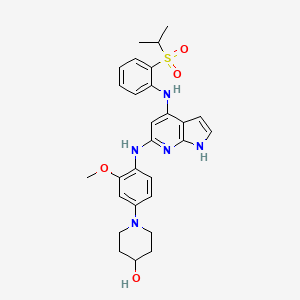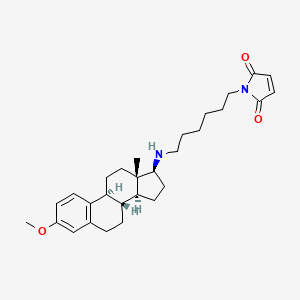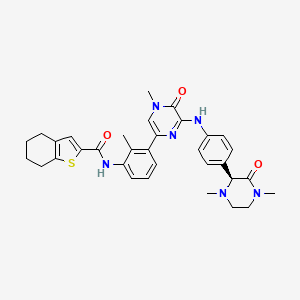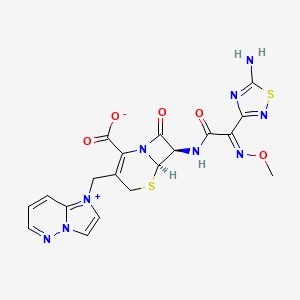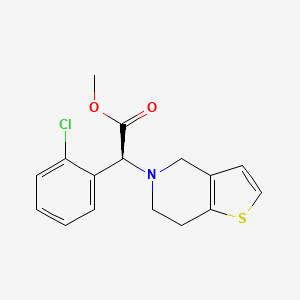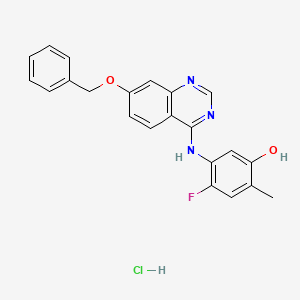
Clorhidrato de ZM 323881
Descripción general
Descripción
El clorhidrato de ZM 323881 es un inhibidor potente y selectivo del receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2). Es conocido por su alta especificidad y eficacia en la inhibición de la actividad del VEGFR-2, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en estudios relacionados con la angiogénesis y el cáncer .
Aplicaciones Científicas De Investigación
El clorhidrato de ZM 323881 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como herramienta para estudiar la inhibición de las tirosina quinasas receptoras, particularmente VEGFR-2.
Biología: Se emplea en estudios relacionados con la señalización celular, la angiogénesis y la proliferación de células endoteliales.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad para inhibir la angiogénesis.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a VEGFR-2 y vías relacionadas
Mecanismo De Acción
El clorhidrato de ZM 323881 ejerce sus efectos al inhibir selectivamente la actividad del VEGFR-2. Se une al sitio de unión al ATP del receptor, previniendo la fosforilación y activación de las vías de señalización aguas abajo. Esta inhibición conduce a una reducción en la proliferación de células endoteliales y la angiogénesis .
Análisis Bioquímico
Biochemical Properties
ZM 323881 hydrochloride plays a significant role in biochemical reactions, particularly those involving the VEGFR-2/KDR. It interacts with this receptor, inhibiting its activity . This interaction is selective, with ZM 323881 hydrochloride showing a much greater affinity for VEGFR-2 than for other receptor tyrosine kinases .
Cellular Effects
ZM 323881 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting VEGFR-2, which can impact cell signaling pathways, gene expression, and cellular metabolism . By inhibiting VEGFR-2, ZM 323881 hydrochloride can affect the response of cells to vascular endothelial growth factor (VEGF), a key regulator of angiogenesis .
Molecular Mechanism
The molecular mechanism of action of ZM 323881 hydrochloride involves binding to VEGFR-2 and inhibiting its tyrosine kinase activity . This prevents the receptor from responding to VEGF, thereby inhibiting downstream signaling pathways that promote cell proliferation and angiogenesis .
Metabolic Pathways
ZM 323881 hydrochloride is involved in the VEGF signaling pathway by inhibiting VEGFR-2
Subcellular Localization
Given its role as a VEGFR-2 inhibitor, it is likely to be found wherever this receptor is present, including the cell membrane where VEGFR-2 is typically localized .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de ZM 323881 se sintetiza mediante una serie de reacciones químicas que implican la formación de una estructura de anilinoquinazolina. La síntesis típicamente implica los siguientes pasos:
Formación del núcleo de quinazolina: Esto se logra haciendo reaccionar los materiales de partida apropiados en condiciones controladas para formar el anillo de quinazolina.
Introducción del grupo anilino: El grupo anilino se introduce mediante una reacción de sustitución nucleofílica.
Formación de la sal de clorhidrato: El producto final, ZM 323881, se trata con ácido clorhídrico para formar la sal de clorhidrato.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de ZM 323881 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes
Reacciones de sustitución: Típicamente involucran nucleófilos como aminas o alcoholes.
Reacciones de oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: A menudo involucran agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de anilinoquinazolina, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- Axitinib
- Cabozantinib
- Nintedanib
- Vandetanib
- Lenvatinib
Singularidad
El clorhidrato de ZM 323881 es único debido a su alta selectividad para VEGFR-2 sobre otras tirosina quinasas receptoras como VEGFR-1, receptor beta del factor de crecimiento derivado de plaquetas, receptor 1 del factor de crecimiento fibroblástico, receptor del factor de crecimiento epidérmico y erbB2. Esta selectividad lo convierte en una herramienta valiosa para estudiar vías específicas de VEGFR-2 sin efectos fuera del objetivo .
Propiedades
IUPAC Name |
4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRHWGLIYGJSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
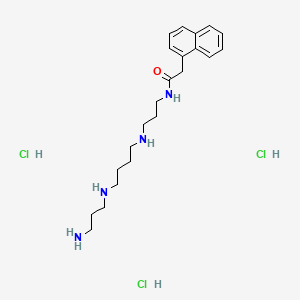

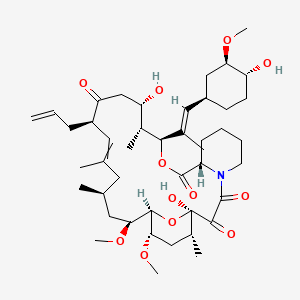
![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)
